molecular formula C11H15NO2 B6116840 2-(2,4-dimethylphenoxy)propanamide

2-(2,4-dimethylphenoxy)propanamide

Cat. No.: B6116840
M. Wt: 193.24 g/mol
InChI Key: VWSOIWUJULZDGM-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)propanamide is an organic compound characterized by a phenoxy group substituted with methyl groups at the 2- and 4-positions, linked to a propanamide backbone. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.25 g/mol (). The compound is synthesized via reactions involving 2,4-dimethylcarbolic acid, which exhibits low acidity due to electron-donating methyl groups, requiring harsh reflux conditions for esterification (). Its structural features, including the methyl-substituted aromatic ring and amide functionality, make it a candidate for biological studies, particularly in antibacterial and enzyme inhibition contexts ().

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-4-5-10(8(2)6-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSOIWUJULZDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound dissects into:

  • 2,4-Dimethylphenol : The aromatic core providing the phenoxy moiety.

  • Propanoic acid derivative : Serves as the three-carbon linker.

  • Amine source : Typically ammonium hydroxide or a primary amine for amide formation.

This disconnection aligns with methodologies observed in phenoxyacetic acid syntheses, where alkylation precedes acid activation and amidation.

Stepwise Synthesis of 2-(2,4-Dimethylphenoxy)propanamide

O-Alkylation of 2,4-Dimethylphenol

The initial step involves the reaction of 2,4-dimethylphenol with ethyl 2-bromopropanoate under basic conditions to form the ester intermediate.

Reaction Conditions and Optimization

  • Base : Sodium hydride (60% in paraffin) in tetrahydrofuran (THF) at 0°C to room temperature.

  • Solvent : Anhydrous THF ensures solubility and minimizes side reactions.

  • Yield : 84–92% for analogous phenoxypropanoate esters.

Mechanistic Insight : Deprotonation of the phenol by NaH generates a phenoxide ion, which undergoes nucleophilic substitution with ethyl 2-bromopropanoate. Steric hindrance from the 2,4-dimethyl groups necessitates prolonged reaction times (14 hours).

Ester Hydrolysis to Propanoic Acid

The ester intermediate is hydrolyzed to the corresponding carboxylic acid using aqueous potassium hydroxide.

Procedure and Challenges

  • Conditions : 2 M KOH in ethanol at 0°C, followed by acidification with HCl.

  • Yield : 78–89% for similar substrates.

  • Purity : Precipitation upon acidification ensures high purity, with washing using heptanes to remove residual organics.

Critical Note : Over-hydrolysis or epimerization is mitigated by controlled reaction times (6–7 hours) and low temperatures.

Acid Chloride Formation

Conversion of the propanoic acid to its acid chloride facilitates subsequent amidation.

Thionyl Chloride Protocol

  • Reagents : Excess thionyl chloride (6–10 mL per 2 mmol acid) under reflux.

  • Duration : 3 hours or until HCl evolution ceases.

  • Workup : Distillation of excess thionyl chloride under reduced pressure yields the acid chloride as a viscous oil.

Safety Considerations : Phosgene generation is avoided by strict temperature control and adequate ventilation.

Amide Coupling

The acid chloride reacts with ammonia or a primary amine to form the target amide.

HBTU-Mediated Coupling

  • Conditions : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in THF with pyridine as a base.

  • Yield : 86–92% for analogous amides.

Alternative Method : Direct amidation using di-2-pyridyldithiocarbonate (DPDTC) and Oxone in aqueous micellar conditions achieves comparable yields (82–88%) with reduced toxicity.

Comparative Analysis of Amidation Strategies

HBTU vs. DPDTC: Efficiency and Practicality

ParameterHBTU MethodDPDTC Method
Yield 86–92%82–88%
Reaction Time 4–6 hours4.5–5 hours
Byproducts HOBt, tetramethylurea2-Mercaptopyridine
Solvent THFWater/TPGS-750-M
Scalability ModerateHigh (aqueous conditions)

Key Insight : The DPDTC method offers greener chemistry but requires specialized surfactants (e.g., TPGS-750-M).

Optimization Challenges and Solutions

Steric Effects in Alkylation

The 2,4-dimethyl substituents hinder nucleophilic attack during alkylation. Mitigation strategies include:

  • Higher Temperatures : Prolonged heating (60°C) in Mitsunobu reactions.

  • Bulky Bases : Use of 1,8-diazabicycloundec-7-ene (DBU) to enhance phenoxide reactivity.

Amidation Side Reactions

Competitive hydrolysis of acid chlorides is minimized by:

  • Anhydrous Conditions : Rigorous drying of THF and amines.

  • Slow Addition Rates : Dropwise addition of acid chloride to amine solutions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Systems : For acid chloride formation to minimize phosgene exposure.

  • Catalytic Recycling : Reuse of TPGS-750-M surfactant in DPDTC amidation.

  • Automated Quenching : In-line neutralization of excess thionyl chloride .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methyl groups on the phenoxy ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2,4-dimethylphenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)propanamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers: 2-(3,4-Dimethylphenoxy)propanamide

This isomer differs in the placement of methyl groups on the phenoxy ring (3,4- vs. 2,4-substitution). Key properties include:

Property 2-(2,4-Dimethylphenoxy)propanamide 2-(3,4-Dimethylphenoxy)propanamide
CAS Number 904627-63-0 () Not explicitly stated
Molecular Weight 193.25 g/mol 193.25 g/mol (isomer)
Melting Point Not reported Not reported
Key Difference Electron-donating groups at 2,4-positions may alter reactivity compared to 3,4-substitution.

Chlorinated Phenoxy Derivatives

Compounds with dichlorophenoxy groups exhibit distinct electronic properties due to electron-withdrawing Cl substituents. Examples include:

a) N-(4-Fluorobenzyl)-2-(2,4-dichlorophenoxy)propanamide (MBX 1642)
  • Molecular Weight : 342.0 g/mol ().
  • Melting Point : 120–121°C.
  • Synthesis: Coupling of 2-(2,4-dichlorophenoxy)propanoic acid with 4-fluorobenzylamine ().
  • Rf Value : 0.52 (1:1 hexane:EtOAc) ().
b) N-[3,4-(Methylenedioxy)benzyl]-2-(2-chloro-4-methylphenoxy)propanamide (12f)
  • Molecular Weight: Not explicitly stated.
  • Melting Point : 92–94°C ().
  • Rf Value : 0.53 (1:1 hexane:EtOAc) ().
Comparison Table:
Compound Substituents Melting Point (°C) Rf Value
2-(2,4-Dimethylphenoxy)propanamide 2,4-Me₂PhO- Not reported Not reported
MBX 1642 () 2,4-Cl₂PhO-, 4-F-BnNH- 120–121 0.52
12f () 2-Cl-4-MePhO-, MD-BnNH 92–94 0.53

Key Insight : Chlorinated analogs generally exhibit higher melting points and lower Rf values compared to methylated derivatives, likely due to increased polarity and intermolecular interactions ().

Variation in Amide Substituents

The amide side chain significantly impacts physical and biological properties:

a) N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide ()
  • Molecular Weight: Not explicitly stated.
  • Functionality: Amino group on the phenyl ring may enhance solubility or biological targeting.
b) N-(2,6-Dimethylphenyl)-2-(4-methylphenoxy)propanamide ()
  • Molecular Formula: C₁₈H₂₁NO₂.
  • Molecular Weight : 283.36 g/mol.
c) N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i) ()
  • Melting Point : 109–110°C.
  • Rf Value : 0.44 (2:1 hexane:EtOAc).

Comparison : Bulky substituents (e.g., cyclopropyl, fluorophenyl) reduce yields (e.g., 52% for 27i) compared to simpler amines ().

Q & A

Q. Advanced Mechanistic Study

  • Electronic Effects : Electron-donating groups (e.g., methyl) on the phenoxy ring decrease electrophilicity at the carbonyl carbon, slowing aminolysis. Conversely, electron-withdrawing groups (e.g., Cl) enhance reactivity .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) at the α-position hinder nucleophilic attack, reducing yields in amidation reactions . Kinetic studies (e.g., Hammett plots) can quantify these effects .

What are the emerging applications of 2-(2,4-dimethylphenoxy)propanamide derivatives in material science?

Advanced Interdisciplinary Research
Recent studies highlight their utility in:

  • Polymer Synthesis : As crosslinkers in epoxy resins, improving thermal stability (Tg >150°C) via hydrogen bonding with the amide group .
  • Surface Coatings : Derivatives with pyrimidine sulfonamide moieties exhibit antifouling properties in marine coatings .

What analytical strategies are recommended for quantifying trace impurities in 2-(2,4-dimethylphenoxy)propanamide batches?

Q. Advanced Quality Control

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate and identify byproducts (e.g., unreacted phenoxy intermediates) .
  • Limit of Detection (LOD) : Achieve LOD <0.1% using triple-quadrupole MS in MRM mode .

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